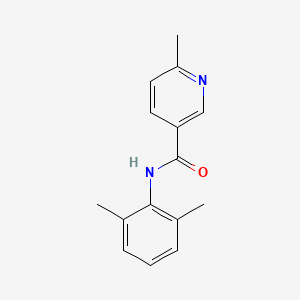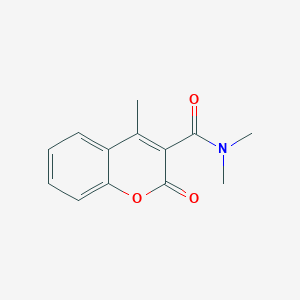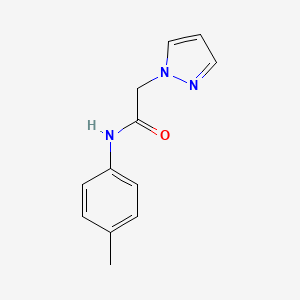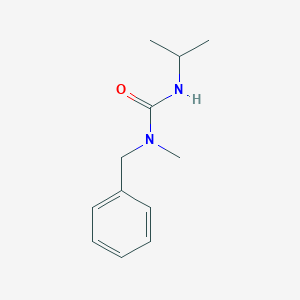
1-Benzyl-1-methyl-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1-methyl-3-propan-2-ylurea, also known as BPU, is a synthetic compound that has been extensively studied in the scientific community for its potential therapeutic applications. BPU belongs to the class of urea derivatives and is known for its ability to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The exact mechanism of action of 1-Benzyl-1-methyl-3-propan-2-ylurea is not fully understood. However, it is believed that 1-Benzyl-1-methyl-3-propan-2-ylurea inhibits the activity of tubulin, a protein that is necessary for cell division. By inhibiting tubulin, 1-Benzyl-1-methyl-3-propan-2-ylurea prevents cancer cells from dividing and proliferating. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit the activity of various enzymes that are involved in angiogenesis.
Biochemical and Physiological Effects:
1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have minimal toxicity in normal cells and tissues. In vitro studies have shown that 1-Benzyl-1-methyl-3-propan-2-ylurea selectively targets cancer cells and induces apoptosis without affecting normal cells. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-Benzyl-1-methyl-3-propan-2-ylurea is its selectivity towards cancer cells. 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, one of the limitations of 1-Benzyl-1-methyl-3-propan-2-ylurea is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 1-Benzyl-1-methyl-3-propan-2-ylurea should focus on improving its solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of 1-Benzyl-1-methyl-3-propan-2-ylurea and its potential therapeutic applications in cancer treatment. Finally, studies should be conducted to determine the safety and efficacy of 1-Benzyl-1-methyl-3-propan-2-ylurea in vivo.
Métodos De Síntesis
1-Benzyl-1-methyl-3-propan-2-ylurea can be synthesized using a multi-step synthetic process. The first step involves the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylcarbamoyl methylamine. The second step involves the reaction of N-benzyl-N-methylcarbamoyl methylamine with isobutyryl chloride to form N-benzyl-N-methylcarbamoyl isobutyramide. The final step involves the reaction of N-benzyl-N-methylcarbamoyl isobutyramide with sodium cyanoborohydride to form 1-Benzyl-1-methyl-3-propan-2-ylurea.
Aplicaciones Científicas De Investigación
1-Benzyl-1-methyl-3-propan-2-ylurea has been extensively studied for its potential therapeutic applications in cancer treatment. 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Benzyl-1-methyl-3-propan-2-ylurea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
1-benzyl-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(2)13-12(15)14(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSIDMCEWFVTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)

![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)
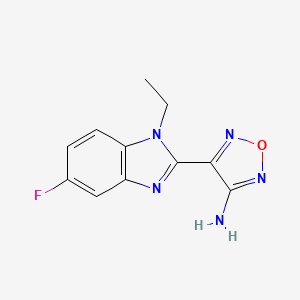

![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)
![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)

